molecular formula C9H10N2O B1295923 2-(methoxymethyl)-1H-benzimidazole CAS No. 7146-97-6

2-(methoxymethyl)-1H-benzimidazole

Cat. No.: B1295923
CAS No.: 7146-97-6
M. Wt: 162.19 g/mol
InChI Key: PHBCKTTUXIONFQ-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that analogues of benzimidazole, such as 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole, have significant effects in inhibiting class I PI 3-kinase enzymes. These compounds exhibit potential in cancer growth reduction, as demonstrated in a study using a U87MG human glioblastoma tumor xenograft model (Rewcastle et al., 2011).

Antimicrobial Activity

Benzimidazole derivatives, including those with structures similar to 2-(methoxymethyl)-1H-benzimidazole, show promising antimicrobial properties. For instance, 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles have been found to exhibit selective antibacterial properties for Helicobacter spp. (Kühler et al., 2002).

Antifungal and Anticancer Applications

Compounds like 2-mercapto-5-methoxy-1H-benzimidazole have shown effectiveness in inhibiting phytopathogenic fungi and may have implications in cancer treatment. Studies highlight their potential in inhibiting fungal growth and also in testing against human liver cancer cell lines (Jebur & Ismail, 2019).

DNA Binding and Anticancer Properties

Benzimidazole derivatives have been explored for their DNA binding abilities and potential as anticancer agents. The study of benzyl vanillin and benzimidazole structures demonstrated improved anticancer activity, particularly against leukemia cell lines (Al-Mudaris et al., 2013).

Corrosion Inhibition

Benzimidazole derivatives, including this compound, have been studied for their role in corrosion inhibition. These compounds have shown effectiveness in protecting metals like iron in acidic environments, making them valuable in industrial applications (Khaled, 2003).

Properties

IUPAC Name

2-(methoxymethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBCKTTUXIONFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287659
Record name 2-(methoxymethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-97-6
Record name 7146-97-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methoxymethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloromethylbenzimidazole (1.67 g, 10 mmol) was suspended in methanol (34 mL), 28% sodium methoxide methanol solution (9.6 mL, 50 mmol) and water (50 mL) were added, and the mixture was stirred at room temperature for 20 min. The precipitated solid was collected by filtration, and purified by silica gel column chromatography (chloroform/methanol=100/0 to 93/7) to give the title compound (303 mg, 19%).
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Three
Yield
19%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(methoxymethyl)-1H-benzimidazole interact with metal ions, and what is the structural outcome?

A1: this compound acts as a ligand, coordinating to metal ions like Cadmium(II) through its nitrogen atoms. [] Specifically, the two nitrogen atoms within the benzimidazole ring donate electron pairs to the Cadmium(II) center. [] This interaction, alongside the bridging by terephthalate anions, leads to the formation of linear polymeric chains. [] The resulting structure is a three-dimensional supramolecular framework stabilized by interchain hydrogen bonds. []

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